3-Bromo-4-ethoxy-5-methoxybenzonitrile
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Overview
Description
3-Bromo-4-ethoxy-5-methoxybenzonitrile is an organic compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.10 g/mol . It is a derivative of benzonitrile, featuring bromine, ethoxy, and methoxy substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile typically involves the bromination of 4-ethoxy-5-methoxybenzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Major Products:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of primary amines.
Scientific Research Applications
3-Bromo-4-ethoxy-5-methoxybenzonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry: As a building block in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxy-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine, ethoxy, and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
3-Bromo-4-methoxybenzonitrile: Lacks the ethoxy group, which may affect its reactivity and applications.
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Similar structure but with different positioning of substituents, leading to variations in chemical behavior.
2-Bromo-4-isopropoxy-5-methoxybenzonitrile: Contains an isopropoxy group instead of an ethoxy group, which can alter its physical and chemical properties.
Uniqueness: 3-Bromo-4-ethoxy-5-methoxybenzonitrile’s unique combination of bromine, ethoxy, and methoxy groups provides distinct reactivity and binding characteristics, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3-bromo-4-ethoxy-5-methoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMHOLOYPXBDNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352803 |
Source
|
Record name | 3-bromo-4-ethoxy-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495396-35-5 |
Source
|
Record name | 3-bromo-4-ethoxy-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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